molecular formula C24H25N3O4S2 B2964662 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide CAS No. 864939-22-0

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide

Cat. No.: B2964662
CAS No.: 864939-22-0
M. Wt: 483.6
InChI Key: QUIGNPFEFHEYSF-UHFFFAOYSA-N
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Description

This compound features a benzamide core linked to a tetrahydrobenzo[d]thiazole moiety and an N-ethyl-N-phenylsulfamoyl substituent.

Properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S2/c1-4-27(17-8-6-5-7-9-17)33(30,31)18-12-10-16(11-13-18)22(29)26-23-25-19-14-24(2,3)15-20(28)21(19)32-23/h5-13H,4,14-15H2,1-3H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUIGNPFEFHEYSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C(=O)CC(C4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide is a complex organic compound with potential biological activity. Its structure features a benzo[d]thiazole core and a sulfamoyl group, which may contribute to its pharmacological properties. This article discusses the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

PropertyValue
Molecular Formula C25H21N3O2S
Molar Mass 427.52 g/mol
CAS Number Not specified

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Benzo[d]thiazole Core : The initial step involves cyclization reactions using appropriate precursors under acidic or basic conditions.
  • Introduction of the Sulfamoyl Group : This is achieved through nucleophilic substitution reactions that attach the sulfamoyl moiety to the benzamide structure.
  • Final Amide Bond Formation : The last step involves coupling the synthesized intermediates to form the final compound through amide bond formation.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related benzo[d]thiazole derivatives have shown promising results against various cancer cell lines. In vitro assays demonstrated that these compounds can inhibit cell proliferation effectively.

The proposed mechanism of action for this compound includes:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : It has been suggested that this compound could trigger apoptotic pathways in malignant cells.

Case Studies and Research Findings

  • Study on Anticancer Activity : A study published in PubMed reported that similar benzo[d]thiazole derivatives showed IC50 values ranging from 6.7 µg/mL to higher than 20 µg/mL against CCRF-CEM leukemia cells . These findings suggest that modifications in the chemical structure can significantly impact biological efficacy.
  • Comparative Analysis with Other Compounds : A comparative study highlighted that while some derivatives exhibited strong cytotoxic effects, others were devoid of activity due to structural differences . This emphasizes the importance of specific functional groups in enhancing biological activity.
  • Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations indicate favorable absorption and distribution characteristics for compounds similar to N-(5,5-dimethyl-7-oxo...) . These studies are crucial for understanding the therapeutic potential and safety profile of this compound.

Comparison with Similar Compounds

Research Implications

  • Bioactivity : The sulfamoyl group in the target compound may target carbonic anhydrases or tyrosine kinases, akin to triazole sulfonamides in .
  • Synthetic Flexibility : Analog synthesis methods (e.g., condensation with hydroxylamine in ) suggest routes for modifying the target compound’s substituents .
  • Spectral Gaps : Further characterization (e.g., IR, NMR) is required for the target compound to confirm its structural and electronic profile.

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